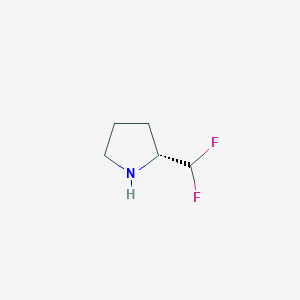
(2R)-2-(difluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as difluoromethyl iodide under specific reaction conditions, including the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of (2R)-2-(difluoromethyl)pyrrolidine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure efficient and scalable production. The use of commercially available reagents and catalysts can facilitate the synthesis process, making it practical for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidines.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated pyrrolidines, pyrrolinium salts, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2R)-2-(difluoromethyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound can act as an inhibitor of cytochrome P450 enzymes, leading to the modulation of metabolic pathways. The molecular targets and pathways involved in its action are studied using various techniques, including molecular dynamics simulations and quantum mechanical calculations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R)-2-(difluoromethyl)pyrrolidine include:
- Pyrrolidine
- Difluoromethylated pyridines
- Difluoromethylated pyrroles
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the difluoromethyl group at the second carbon position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H9F2N |
|---|---|
Molekulargewicht |
121.13 g/mol |
IUPAC-Name |
(2R)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
BRJUDDAYKBMPMV-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C(F)F |
Kanonische SMILES |
C1CC(NC1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)

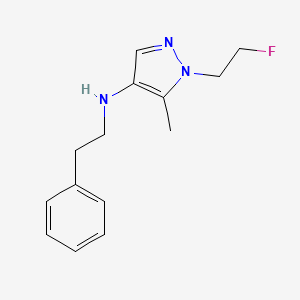


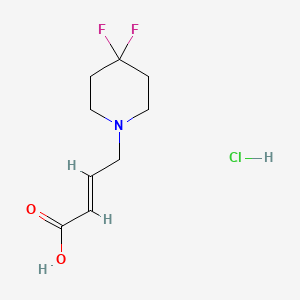
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
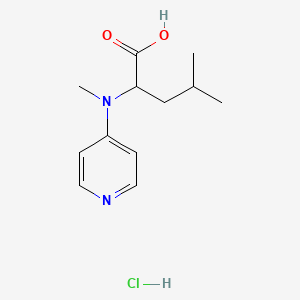
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
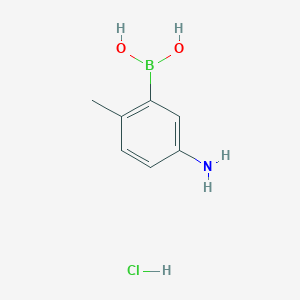

![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
